2-benzamido-N-(2-chlorophenyl)benzamide 2-benzamido-N-(2-chlorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8523560
InChI: InChI=1S/C20H15ClN2O2/c21-16-11-5-7-13-18(16)23-20(25)15-10-4-6-12-17(15)22-19(24)14-8-2-1-3-9-14/h1-13H,(H,22,24)(H,23,25)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C20H15ClN2O2
Molecular Weight: 350.8 g/mol

2-benzamido-N-(2-chlorophenyl)benzamide

CAS No.:

Cat. No.: VC8523560

Molecular Formula: C20H15ClN2O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

2-benzamido-N-(2-chlorophenyl)benzamide -

Specification

Molecular Formula C20H15ClN2O2
Molecular Weight 350.8 g/mol
IUPAC Name 2-benzamido-N-(2-chlorophenyl)benzamide
Standard InChI InChI=1S/C20H15ClN2O2/c21-16-11-5-7-13-18(16)23-20(25)15-10-4-6-12-17(15)22-19(24)14-8-2-1-3-9-14/h1-13H,(H,22,24)(H,23,25)
Standard InChI Key DDIYBAYJNIGWGU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-benzamido-N-(2-chlorophenyl)benzamide is C₂₀H₁₅ClN₂O₂, with a molecular weight of 350.80 g/mol. The structure comprises two aromatic rings: one benzamide group substituted at the ortho position with a benzamido moiety and an N-linked 2-chlorophenyl group (Figure 1) .

Key Functional Groups:

  • Benzamide backbone: Provides a planar aromatic system for potential π-π interactions.

  • 2-Chlorophenyl substituent: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.

  • Benzamido group: Introduces hydrogen-bonding capabilities through the amide linkage.

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-benzamido-N-(2-chlorophenyl)benzamide can be inferred from methodologies used for analogous N-arylbenzamides . A representative pathway involves:

Step 1: Formation of 2-Chlorobenzoyl Chloride

Benzoyl chloride reacts with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride, a key intermediate .

Step 2: Amidation with 2-Chloroaniline

The 2-chlorobenzoyl chloride undergoes nucleophilic acyl substitution with 2-chloroaniline in ethanol under reflux (3–4 hours), yielding 2-chloro-N-(2-chlorophenyl)benzamide .

Characterization Data

While direct spectral data for 2-benzamido-N-(2-chlorophenyl)benzamide are unavailable, analogous compounds provide benchmarks:

Fourier-Transform Infrared Spectroscopy (FTIR):

  • ~3050 cm⁻¹: Aromatic C–H stretching.

  • ~1670 cm⁻¹: Amide C=O stretching.

  • ~1280 cm⁻¹: C–N stretching of the benzamide group .

¹H Nuclear Magnetic Resonance (NMR):

  • δ 7.8–7.1 ppm: Multiplet signals for aromatic protons (18H).

  • δ 10.2 ppm: Singlet for amide N–H .

Physicochemical Properties

Predicted Properties

Using computational tools and data from similar structures :

PropertyValue
LogP4.95 (estimated)
Water SolubilityLow (logS = -4.2)
Melting Point180–185°C (estimated)

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, consistent with aromatic amides .

  • Hydrolytic Sensitivity: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond .

Biological Activity and Applications

CompoundTarget OrganismMIC (µg/mL)
BB3 S. aureus16
BB5 E. coli32

The 2-chlorophenyl group likely enhances membrane permeability, while the benzamido moiety facilitates target binding .

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Electron-withdrawing groups at the ortho position improve lipid solubility and microbial uptake.

  • Amide Linkage: Critical for hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .

Industrial and Research Applications

Pharmaceutical Development

This compound serves as a precursor for antimicrobial agents, with potential modifications to improve potency and reduce toxicity.

Material Science

Benzamide derivatives are explored as corrosion inhibitors due to their adsorption capabilities on metal surfaces .

Challenges and Future Directions

  • Synthetic Optimization: Current yields (~50%) require improvement for industrial-scale production .

  • Toxicological Profiling: In vivo studies are needed to assess safety and pharmacokinetics.

  • Mechanistic Studies: Elucidating molecular targets will guide rational drug design.

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